molecular formula C14H15NO5 B14358003 Ethyl 4-[2-(acryloyloxy)acetamido]benzoate CAS No. 96397-83-0

Ethyl 4-[2-(acryloyloxy)acetamido]benzoate

Cat. No.: B14358003
CAS No.: 96397-83-0
M. Wt: 277.27 g/mol
InChI Key: NHQWMRNJNXROTN-UHFFFAOYSA-N
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Description

Ethyl 4-[2-(acryloyloxy)acetamido]benzoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group, an acrylate moiety, and an acetamido group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[2-(acryloyloxy)acetamido]benzoate typically involves the esterification of 4-aminobenzoic acid with ethyl acrylate. The reaction is carried out in the presence of a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified by recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of automated systems for monitoring and controlling the reaction can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[2-(acryloyloxy)acetamido]benzoate undergoes various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

    Polymerization: The acrylate moiety can undergo free radical polymerization to form polymers with various applications.

    Substitution: The acetamido group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Hydrolysis: Common reagents include hydrochloric acid (HCl) for acidic hydrolysis and sodium hydroxide (NaOH) for basic hydrolysis.

    Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) are used to initiate free radical polymerization.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Hydrolysis: 4-aminobenzoic acid and ethanol.

    Polymerization: Poly(this compound).

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-[2-(acryloyloxy)acetamido]benzoate has several scientific research applications:

    Polymer Chemistry: Used as a monomer in the synthesis of polymers with specific properties, such as biocompatibility and biodegradability.

    Pharmaceuticals: Potential use as a building block for the synthesis of drug molecules with improved pharmacokinetic properties.

    Materials Science: Utilized in the development of advanced materials, such as coatings and adhesives, due to its reactive acrylate group.

Mechanism of Action

The mechanism of action of Ethyl 4-[2-(acryloyloxy)acetamido]benzoate is primarily based on its ability to undergo polymerization and substitution reactions. The acrylate group can form cross-linked networks through free radical polymerization, leading to the formation of materials with enhanced mechanical properties. The acetamido group can participate in hydrogen bonding and other interactions, influencing the overall behavior of the compound in various applications.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acrylate: Similar in structure but lacks the acetamido and benzene ring, making it less versatile in certain applications.

    4-Aminobenzoic acid: Contains the benzene ring and acetamido group but lacks the acrylate moiety, limiting its polymerization potential.

    Methyl 4-[2-(acryloyloxy)acetamido]benzoate: Similar structure with a methyl ester group instead of an ethyl ester group, leading to slight differences in reactivity and properties.

Uniqueness

This compound is unique due to the combination of its ester, acrylate, and acetamido groups, which provide a versatile platform for various chemical reactions and applications. Its ability to undergo polymerization and substitution reactions makes it valuable in the synthesis of advanced materials and pharmaceuticals.

Properties

CAS No.

96397-83-0

Molecular Formula

C14H15NO5

Molecular Weight

277.27 g/mol

IUPAC Name

ethyl 4-[(2-prop-2-enoyloxyacetyl)amino]benzoate

InChI

InChI=1S/C14H15NO5/c1-3-13(17)20-9-12(16)15-11-7-5-10(6-8-11)14(18)19-4-2/h3,5-8H,1,4,9H2,2H3,(H,15,16)

InChI Key

NHQWMRNJNXROTN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)COC(=O)C=C

Origin of Product

United States

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